N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid
Overview
Description
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-6-aminocyclohex-3-ene-1-carboxylic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, allowing for selective reactions to occur at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the cyclohexene ring or the carboxylic acid group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of bases like piperidine for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid involves the temporary protection of the amine group by the Fmoc group. This allows for selective reactions to occur at other sites on the molecule without interference from the amine group. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N-Cbz-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is unique due to the presence of the Fmoc group, which provides several advantages:
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic procedures.
Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, allowing for efficient deprotection without damaging other functional groups
Properties
IUPAC Name |
(1S,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXOQUBSSBXKD-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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